An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzyl bromide: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzyl bromide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct peer-reviewed literature on this specific isomer, this document synthesizes information from chemical supplier data and extrapolates from established chemical principles and the known properties of structurally related analogs.
Molecular Structure and Physicochemical Properties
3-Methyl-5-(trifluoromethoxy)benzyl bromide is an aromatic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethoxy group, and a bromomethyl group at positions 3, 5, and 1, respectively.
The trifluoromethoxy (-OCF₃) group is a key feature, imparting unique electronic properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is also lipophilic, a combination of properties highly valued in drug design for enhancing metabolic stability and cell permeability.[1] The methyl group (-CH₃) is a weak electron-donating group. The interplay of these substituents at the meta positions influences the reactivity of the benzylic bromide.
Table 1: Physicochemical Properties of 3-Methyl-5-(trifluoromethoxy)benzyl bromide
| Property | Value | Source |
| CAS Number | 916420-55-8 | [2][3][4][5] |
| Molecular Formula | C₉H₈BrF₃O | |
| Molecular Weight | 269.06 g/mol | |
| SMILES | FC(F)(F)OC1=CC(C)=CC(CBr)=C1 | |
| MDL Number | MFCD08741403 |
Proposed Synthesis and Methodology
Conceptual Synthetic Workflow
The proposed synthesis involves three key transformations:
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Introduction of the Trifluoromethoxy Group: Conversion of a phenolic hydroxyl group into a trifluoromethoxy group.
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Reduction of the Nitro Group: Transformation of the nitro group to an amino group, which can then be removed.
-
Benzylic Bromination: Selective bromination of the methyl group on the aromatic ring.
Caption: Proposed multi-step synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethoxy)benzene
This step would involve the conversion of the hydroxyl group of 3-methyl-5-nitrophenol to a trifluoromethoxy group. This can be a challenging transformation, but methods have been developed for the trifluoromethoxylation of phenols.
-
Rationale: Direct trifluoromethoxylation of phenols can be achieved using various reagents, though it often requires specific catalysts and conditions.
Step 2: Synthesis of 3-Methyl-5-(trifluoromethoxy)aniline
The nitro group of 1-methyl-3-nitro-5-(trifluoromethoxy)benzene would be reduced to an amine.
-
Protocol:
-
Dissolve 1-methyl-3-nitro-5-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate to yield the aniline derivative.
-
Step 3: Synthesis of 3-Methyl-5-(trifluoromethoxy)benzene (3-(Trifluoromethoxy)toluene)
The amino group of 3-methyl-5-(trifluoromethoxy)aniline would be removed via a Sandmeyer-type deamination reaction.
-
Protocol:
-
Dissolve the aniline in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add hypophosphorous acid (H₃PO₂) to the diazonium salt solution and allow the reaction to proceed to completion.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
-
Step 4: Synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide
The final step is the benzylic bromination of 3-methyl-5-(trifluoromethoxy)benzene. This is a radical substitution reaction.
-
Protocol:
-
Dissolve 3-methyl-5-(trifluoromethoxy)benzene in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
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Reactivity and Mechanistic Insights
The reactivity of 3-Methyl-5-(trifluoromethoxy)benzyl bromide is primarily dictated by the lability of the C-Br bond at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions.
Electronic Effects of Substituents
The presence of both an electron-donating group (methyl) and a strongly electron-withdrawing group (trifluoromethoxy) at the meta positions to the bromomethyl group creates a unique electronic environment.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating by resonance (+R). Overall, it deactivates the benzene ring towards electrophilic aromatic substitution and influences the stability of charged intermediates.
-
Methyl Group (-CH₃): This group is weakly electron-donating through induction (+I) and hyperconjugation.
In nucleophilic substitution reactions that proceed via an Sₙ1 mechanism, the rate-determining step is the formation of a benzyl carbocation. An electron-withdrawing group like -OCF₃ would destabilize this carbocation, potentially slowing down the reaction rate compared to unsubstituted benzyl bromide. Conversely, in an Sₙ2 reaction, the electron-withdrawing group can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with a nucleophile. The presence of substituents generally influences the reactivity of benzyl bromides.[6][7]
Typical Reactions
3-Methyl-5-(trifluoromethoxy)benzyl bromide is expected to undergo a variety of nucleophilic substitution reactions, making it a versatile intermediate.
Caption: Expected nucleophilic substitution reactions.
Potential Applications in Research and Development
The unique combination of a reactive benzylic bromide handle and the electronically modifying trifluoromethoxy and methyl groups makes this compound a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This benzyl bromide can be used to introduce the 3-methyl-5-(trifluoromethoxy)benzyl moiety into a larger molecule, which could be a key pharmacophore.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and selectivity of pesticides and herbicides.
-
Materials Science: Fluorinated organic molecules are used in the development of advanced materials such as liquid crystals, polymers, and organic electronics due to their unique properties, including thermal and chemical stability.
Safety and Handling Protocols
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid inhalation of vapors or mist.
-
Prevent contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from moisture.
-
The product may require cold-chain transportation.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]
- Google Patents.
- Google Patents. Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
-
RSC Advances. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. Preparation method of m-trifluoromethyl-benzyl-alcohol.
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
-
ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
SIOC Journals. Bromination of 3,5-Dialkyloxytoluene. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]
-
Beilstein Journals. Search Results. [Link]
-
Khan Academy. Effect of an electron withdrawing group in a benzyl cation. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. [Link]
-
ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Arctom. 3-Methyl-5-(trifluoromethoxy)benzyl bromide. [Link]
Sources
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